![molecular formula C14H20Cl2F2N2 B13462381 3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13462381.png)
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[331]nonane dihydrochloride is a synthetic organic compound with a unique bicyclic structure It is characterized by the presence of benzyl and difluoro groups attached to a diazabicyclo[331]nonane framework
準備方法
The synthesis of 3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the bicyclic core: The initial step involves the construction of the diazabicyclo[3.3.1]nonane core through cyclization reactions.
Introduction of the benzyl group: The benzyl group is introduced via nucleophilic substitution reactions.
Fluorination: The difluoro groups are incorporated using fluorinating agents under controlled conditions.
Formation of the dihydrochloride salt: The final step involves the conversion of the compound into its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反応の分析
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or difluoro groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a modulator of certain receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride can be compared with other similar compounds, such as:
3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride: This compound has an oxygen atom in place of the difluoro groups.
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-ol dihydrochloride: This compound has a hydroxyl group instead of the difluoro groups.
3-Benzyl-7-tert-butyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate: This compound has tert-butyl and carboxylate groups instead of the difluoro groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H20Cl2F2N2 |
|---|---|
分子量 |
325.2 g/mol |
IUPAC名 |
3-benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane;dihydrochloride |
InChI |
InChI=1S/C14H18F2N2.2ClH/c15-14(16)12-6-17-7-13(14)10-18(9-12)8-11-4-2-1-3-5-11;;/h1-5,12-13,17H,6-10H2;2*1H |
InChIキー |
LKWGKKKXJBTDDT-UHFFFAOYSA-N |
正規SMILES |
C1C2CN(CC(C2(F)F)CN1)CC3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


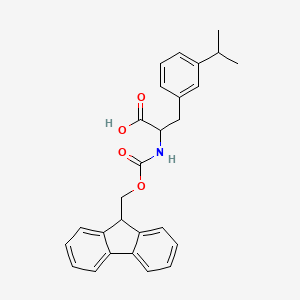

![N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B13462303.png)
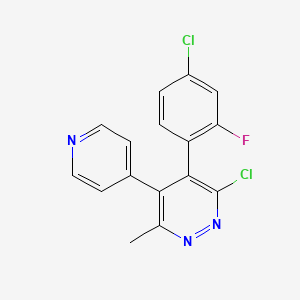


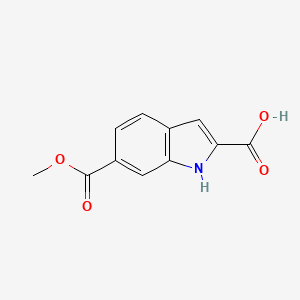
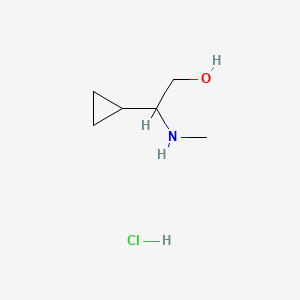
![4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13462329.png)
amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
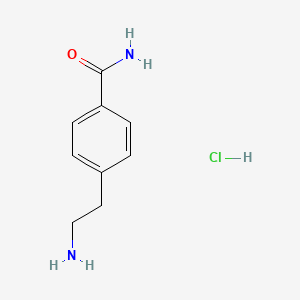
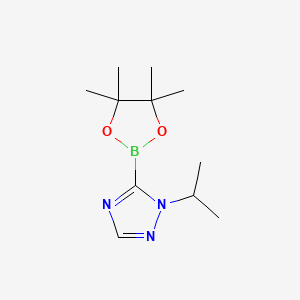
![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)

